Monosodium D-thyroxine hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

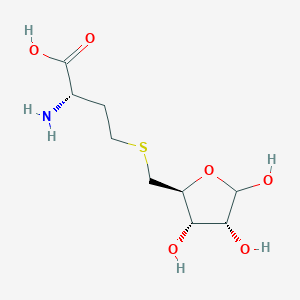

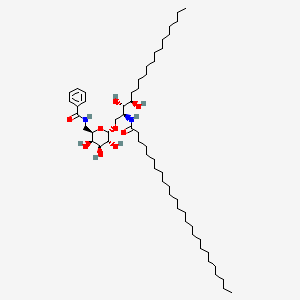

Dextrotiroxina sódica: es una hormona tiroidea sintética y el isómero dextrorrotatorio de la tiroxina. Inicialmente se desarrolló como un fármaco para reducir el colesterol, pero luego se suspendió debido a efectos secundarios cardíacos . El compuesto es conocido por su capacidad para aumentar la lipasa hepática, lo que mejora la utilización de triglicéridos y disminuye los niveles de lipoproteína(a) en el suero sanguíneo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de dextrotiroxina sódica implica la yodación de tirosinas (monoiodotirosina) y el acoplamiento de yodotirosinas (diiodotirosina) en la tiroglobulina . El proceso incluye varios pasos:

Yodación: Los residuos de tirosina se yodan para formar monoiodotirosina y diiodotirosina.

Acoplamiento: Las yodotirosinas se acoplan a continuación para formar tiroxina.

Purificación: La tiroxina sintetizada se purifica y se convierte en su isómero dextrorrotatorio, dextrotiroxina.

Métodos de Producción Industrial: La producción industrial de dextrotiroxina sódica sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La dextrotiroxina sódica experimenta varias reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar los átomos de yodo en la molécula.

Sustitución: Las reacciones de sustitución pueden tener lugar en los grupos hidroxilo fenólicos.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Agentes halogenantes, agentes alquilantes.

Principales Productos Formados:

Productos de Oxidación: Derivados modificados de la tiroxina.

Productos de Reducción: Derivados de la tiroxina desyodados.

Productos de Sustitución: Derivados halogenados o alquilados de la tiroxina.

Aplicaciones Científicas De Investigación

Química: La dextrotiroxina sódica se utiliza en la investigación química para estudiar los efectos de las hormonas tiroideas sobre el metabolismo lipídico y los niveles de colesterol .

Biología: En la investigación biológica, el compuesto se utiliza para investigar el papel de las hormonas tiroideas en el metabolismo celular y la expresión génica .

Medicina: Aunque se suspendió su uso clínico, la dextrotiroxina sódica se ha estudiado por sus posibles efectos terapéuticos en la hiperlipidemia y otros trastornos metabólicos .

Industria: El compuesto se utiliza en el desarrollo de reactivos de diagnóstico y kits de radioinmunoanálisis para la evaluación de la función tiroidea .

Mecanismo De Acción

El mecanismo de acción de la dextrotiroxina sódica no se comprende completamente. Se sabe que actúa en el hígado para estimular la formación de lipoproteínas de baja densidad (LDL) y aumentar el catabolismo de LDL . Esto conduce a una mayor excreción de colesterol y ácidos biliares a través de la vía biliar en las heces, lo que da lugar a una reducción en los niveles séricos de colesterol y LDL . El compuesto también se une a los receptores tiroideos y actúa como sustrato para la peroxidasa yodada .

Comparación Con Compuestos Similares

Compuestos Similares:

Levotiroxina: El isómero levorrotatorio de la tiroxina, comúnmente utilizado en el tratamiento del hipotiroidismo.

Liotironina: Una forma sintética de triiodotironina (T3), utilizada en la terapia de reemplazo hormonal tiroideo.

Singularidad: La dextrotiroxina sódica es única debido a su acción específica sobre el metabolismo lipídico y su capacidad para reducir los niveles de colesterol. A diferencia de la levotiroxina y la liotironina, que se utilizan principalmente para el reemplazo hormonal tiroideo, la dextrotiroxina sódica se desarrolló por sus propiedades antihiperlipidémicas .

Propiedades

Número CAS |

7054-08-2 |

|---|---|

Fórmula molecular |

C15H12I4NNaO5 |

Peso molecular |

816.87 g/mol |

Nombre IUPAC |

sodium;(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate |

InChI |

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m1../s1 |

Clave InChI |

ANMYAHDLKVNJJO-CURYUGHLSA-M |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |

SMILES isomérico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)[O-])N.O.[Na+] |

SMILES canónico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |

| 7054-08-2 137-53-1 |

|

Sinónimos |

Choloxin D Thyroxine D-T4 Thyroid Hormone D-Thyroxine Dextrothyroxine Dextrothyroxine Sodium Sodium Dextrothyroxine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)

![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)

![[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1264428.png)